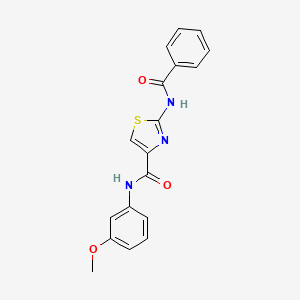
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a dichlorophenyl group, a pyridinylsulfonyl group, and a piperidinylmethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.
Synthesis of the Pyridinylsulfonyl Intermediate:
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the pyridinylsulfonyl intermediate under specific conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Industry: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the pyridinylsulfonyl group.
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)urea: Similar structure but with a different position of the pyridinyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLFZINYVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)
![N-(4-acetamidophenyl)-2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2817826.png)
![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![3-Tert-butyl-6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2817831.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)


![4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2817842.png)
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)
